molecular formula C10H11NO B3021126 2-Ethoxy-1H-indole CAS No. 1009-27-4

2-Ethoxy-1H-indole

Cat. No. B3021126
CAS RN: 1009-27-4
M. Wt: 161.2 g/mol
InChI Key: LKEJIEFLJHCIAK-UHFFFAOYSA-N
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Description

2-Ethoxy-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles are of significant interest due to their presence in many natural products and pharmaceuticals. The ethoxy group in 2-ethoxy-1H-indole is positioned at the second carbon of the indole structure, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of indole derivatives, including those with ethoxy substituents, has been explored through various methods. One approach involves the gold-catalyzed direct alkynylation of indoles, which could potentially be applied to the synthesis of 2-ethoxy-1H-indole derivatives . Another method includes the Friedel–Crafts acylation followed by selective N-debenzylation, which could be adapted for the synthesis of ethoxy-substituted indoles . Additionally, a two-step procedure involving the synthesis of 2-aryl-3-hydroxypropenoic acid ester followed by catalytic reduction has been developed for the synthesis of 3-ethoxycarbonyl indoles, which may be related to the synthesis of 2-ethoxy-1H-indole . Moreover, the addition of ethyl diazoacetate to 2-aminobenzaldehydes has been shown to afford the indole core with excellent functional group tolerance and regiochemical control, which could be useful for synthesizing 2-ethoxy-1H-indole .

Molecular Structure Analysis

The molecular structure of indoles, including those with ethoxy substituents, is characterized by a planar indole moiety. In the case of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, the indole moiety forms dihedral angles with the ethoxy-carbonyl group, indicating that substituents can affect the overall geometry of the molecule . This information is relevant for understanding the molecular structure of 2-ethoxy-1H-indole.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. An unexpected chlorination reaction during the synthesis of a pyrroloindole derivative was observed, which suggests that electrophilic substitution reactions can occur on the benzene ring of indole derivatives . This could imply that 2-ethoxy-1H-indole might also be susceptible to similar electrophilic substitution reactions. Additionally, Fischer indolization can lead to a variety of indole products, including those with substitutions at the methoxy group, which could be relevant for reactions involving 2-ethoxy-1H-indole .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary depending on the substituents present. For instance, the genuine synthetic specimen of ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate displayed different physical properties from those reported in the literature, highlighting the importance of substituents on the indole ring . The centrosymmetrically related molecules of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate are held together by hydrogen bonds, forming dimers, which could suggest that 2-ethoxy-1H-indole may also exhibit hydrogen bonding and dimerization .

Scientific Research Applications

Synthesis and Chemical Properties

2-Ethoxy-1H-indole is an important compound in organic chemistry, especially in the synthesis of various heterocyclic compounds. It has been used as a precursor in the synthesis of fused-indole heterocycles, which are of biological importance (Chandrakantha, Puttaraja, Kokila, & Shivaprakash, 1998). The molecule forms the basis for a range of C-C and C-heteroatom bond formations, often employed in the creation of complex indole frameworks (Ghosh & Das, 2021).

Biological Applications

2-Ethoxy-1H-indole derivatives have shown potential in various biological applications. For instance, some derivatives have been evaluated for antimicrobial activities, showcasing their potential as therapeutic agents (Kalshetty, Gani, & Kalashetti, 2012). Moreover, the molecule has been used in the synthesis of compounds with potential anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).

Synthesis of Complex Molecules

The functionalization and reactivity of 2-Ethoxy-1H-indole play a significant role in organic synthesis. It is used in the synthesis of complex molecules like pyrimido[1,2-a]indoles and other indole analogs, showcasing its versatility in the formation of diverse molecular structures (Kurihara, Tani, Imai, & Nasu, 1980).

Sensor Development

Derivatives of 2-Ethoxy-1H-indole have been explored in the development of sensors. For instance, indole-functionalized rhodamine derivatives have been synthesized for the detection of ions like Cu2+ in physiological conditions and live cells (Kar, Adhikari, Ramesh, & Das, 2013).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry .

Mechanism of Action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that 2-Ethoxy-1H-indole may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Ethoxy-1H-indole could potentially affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of 2-Ethoxy-1H-indole’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives , the effects could potentially be quite diverse.

properties

IUPAC Name

2-ethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEJIEFLJHCIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484559
Record name 1H-Indole, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1H-indole

CAS RN

1009-27-4
Record name 1H-Indole, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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